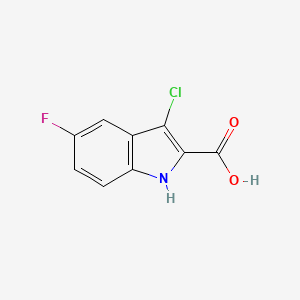
4-(1-Chloroethyl)benzoic acid
説明
4-(1-Chloroethyl)benzoic acid, also known as p-(1-chloroethyl)benzoic acid or p-CEBA, is a chemical compound that belongs to the class of benzoic acid derivatives. It has been widely used in scientific research for its potential therapeutic applications in cancer treatment.
作用機序
The exact mechanism of action of 4-(1-Chloroethyl)benzoic acid is not fully understood. However, it is believed to work by activating the p53 tumor suppressor pathway, which is responsible for regulating cell growth and preventing the formation of tumors. It also inhibits the expression of anti-apoptotic proteins, which are responsible for preventing apoptosis in cancer cells.
Biochemical and Physiological Effects
4-(1-Chloroethyl)benzoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade, a series of enzymatic reactions that lead to programmed cell death. It also inhibits the expression of anti-apoptotic proteins, such as Bcl-2 and Bcl-xL, which are responsible for preventing apoptosis in cancer cells.
実験室実験の利点と制限
One of the advantages of using 4-(1-Chloroethyl)benzoic acid in lab experiments is its ability to selectively target cancer cells while leaving normal cells unharmed. This makes it a promising candidate for cancer treatment. However, one of the limitations of using 4-(1-Chloroethyl)benzoic acid is its potential toxicity, which can limit its use in clinical settings.
将来の方向性
There are several future directions for research on 4-(1-Chloroethyl)benzoic acid. One area of research is the development of more effective and less toxic derivatives of the compound. Another area of research is the identification of biomarkers that can predict the response of cancer cells to 4-(1-Chloroethyl)benzoic acid. Finally, research is needed to determine the optimal dosage and treatment regimen for the compound in clinical settings.
Conclusion
In conclusion, 4-(1-Chloroethyl)benzoic acid is a promising compound for cancer treatment. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting angiogenesis. However, more research is needed to fully understand its mechanism of action and to develop more effective and less toxic derivatives of the compound.
科学的研究の応用
4-(1-Chloroethyl)benzoic acid has been studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It works by inducing apoptosis, or programmed cell death, in cancer cells. In addition, it has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of cancer cells.
特性
IUPAC Name |
4-(1-chloroethyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHULDDBTDXXTMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Chloroethyl)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




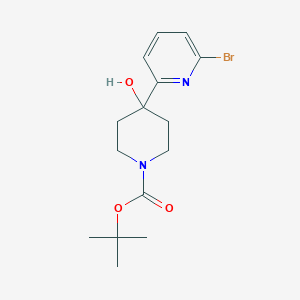
![Dipotassium;[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] phosphate](/img/structure/B3268376.png)
![D-[1,3-13C2]Glucose](/img/structure/B3268384.png)

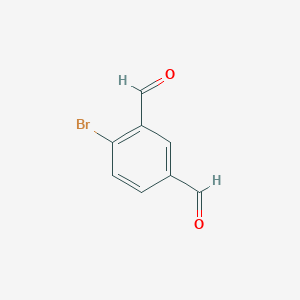
![1-phenyl-2-(p-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide](/img/structure/B3268415.png)
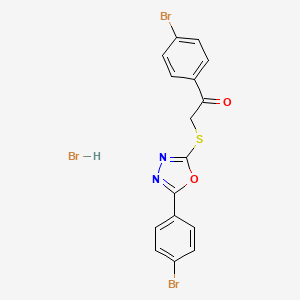
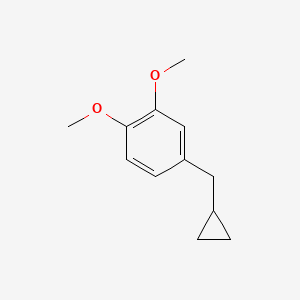
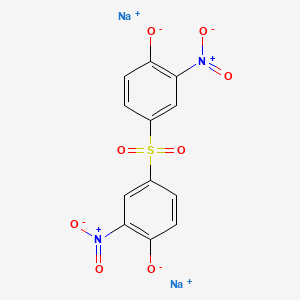

![[2-(3,5-Difluorophenyl)ethenyl]boronic acid](/img/structure/B3268447.png)
